molecular formula C16H17F2N3OS B2497527 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 450340-09-7

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide

Cat. No.: B2497527
CAS No.: 450340-09-7
M. Wt: 337.39
InChI Key: IJOSBFRFZOXGDM-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H17F2N3OS and its molecular weight is 337.39. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c1-16(2,3)21-14(9-7-23-8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOSBFRFZOXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thieno[3,4-c]pyrazole core with a tert-butyl substituent and a difluorobenzamide functional group. Its molecular formula is C15H17F2N3SC_{15}H_{17}F_2N_3S with a molecular weight of approximately 346.4 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of thienopyrazole compounds exhibit significant antimicrobial activity against various microorganisms. Specifically:

  • Candida albicans : Studies have shown that the compound can inhibit the growth of this pathogenic yeast, which is crucial for treating fungal infections.
  • Escherichia coli : The compound has also demonstrated antibacterial properties against this common bacterium, suggesting potential applications in treating bacterial infections.

The mechanism behind these activities may involve the inhibition of specific metabolic pathways or enzyme activities critical for microbial survival and proliferation .

Anticancer Activity

This compound has been investigated for its potential anticancer effects:

  • Inhibition of Kinases : The compound interacts with serine/threonine kinases involved in the MAP kinase signaling pathway. This interaction may lead to reduced cell proliferation and enhanced apoptosis in cancer cells .
  • Cytokine Modulation : It has been suggested that the compound can modulate cytokine production in macrophages, potentially exerting anti-inflammatory effects that are beneficial in cancer therapy .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell cycle progression and survival.
  • Targeting Signaling Pathways : By modulating key signaling pathways such as MAPK, it can influence cellular responses to stress and growth factors .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thienopyrazole derivatives against certified strains of Candida albicans and Cryptococcus neoformans. The results demonstrated that modifications in the structure significantly affected their antimicrobial potency. The tested compounds showed varying degrees of effectiveness, with some exhibiting MIC values below 50 µg/mL .

Evaluation of Anticancer Properties

Another study focused on the anticancer properties of related thienopyrazole compounds. These compounds were assessed in vitro for their ability to induce apoptosis in human cancer cell lines. Results indicated that certain derivatives could significantly reduce cell viability at concentrations as low as 10 µM .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(pyrazol-5-yl)-2-nitrobenzamidesPyrazole ring with nitrobenzamideAntimicrobial
N-(tert-butyl)-5,5-dioxido-4,6-dihydrothieno[3,4-c]pyrazolDioxido group additionNeuroprotective
Thienopyridine derivativesPyridine ring integrationCardiovascular

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities not found in other similar compounds .

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